molecular formula C16H18O4 B090758 1,4-Phenylenediacrylic Acid Diethyl Ester CAS No. 17088-28-7

1,4-Phenylenediacrylic Acid Diethyl Ester

Cat. No.: B090758
CAS No.: 17088-28-7
M. Wt: 274.31 g/mol
InChI Key: QYGWZBFQWUBYAT-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester is a chemical compound with the molecular formula C18H16N2O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme reactions and metabolic pathwaysIn industry, it is used in the production of polymers and other materials .

Preparation Methods

The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester typically involves the reaction of 2-propenoic acid with 1,4-phenylenebis. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of catalysts to increase the efficiency of the reaction and to achieve higher yields .

Chemical Reactions Analysis

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products. The specific pathways involved depend on the context in which the compound is used. For example, in drug development, it may interact with specific receptors or enzymes to produce a therapeutic effect .

Comparison with Similar Compounds

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester can be compared with other similar compounds such as 2-Propenoic acid, 3-phenyl-, pentyl ester and 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, dibutyl ester. These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester makes it particularly useful in certain industrial and scientific contexts .

Properties

IUPAC Name

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWZBFQWUBYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038838
Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17088-28-7
Record name 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl p-benzenediacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,3'-(1,4-phenylene)bisacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395
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Q & A

Q1: What are the unique photophysical properties of diethyl p-phenylenediacrylate?

A: Diethyl p-phenylenediacrylate exhibits a phenomenon called excimer emission in concentrated solutions and in its crystalline state (specifically the B-type crystal structure according to Stevens’ classification) []. This means that when excited, the molecule can form a short-lived complex with a ground-state molecule, resulting in a characteristic emission spectrum. This property is not observed in its closely related analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, which only exhibits excimer emission in its B-type crystalline form [].

Q2: How can diethyl p-phenylenediacrylate be used to create selective materials?

A: Diethyl p-phenylenediacrylate can be photopolymerized in the presence of template molecules to create submicrometer particles with tailored molecular adsorption characteristics []. These particles, described as organic zeolites, demonstrate selective adsorption of alkane molecules based on size, mimicking the behavior of traditional zeolites []. This selectivity arises from the imprinting process, where the template molecule influences the polymer structure during polymerization.

Q3: What is the structural basis for the observed excimer formation in diethyl p-phenylenediacrylate?

A: Research suggests that the excimer formation in both diethyl p-phenylenediacrylate and its analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, likely arises from a stacked arrangement of the molecules within the excimer complex []. This stacked structure allows for favorable interactions between the excited state and ground state molecules, leading to the observed excimer emission.

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